tert-butyl 2-iodo-1H-imidazole-1-carboxylate
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Overview
Description
tert-Butyl 2-iodo-1H-imidazole-1-carboxylate: is a chemical compound with the molecular formula C8H11IN2O2 It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-iodo-1H-imidazole-1-carboxylate typically involves the iodination of tert-butyl imidazole-1-carboxylate. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction proceeds via electrophilic substitution, where the iodine atom is introduced at the 2-position of the imidazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-iodo-1H-imidazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, although specific examples involving this compound are limited.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.
Major Products Formed:
Substitution Reactions: Products where the iodine atom is replaced by the nucleophile.
Coupling Reactions: Products with new carbon-carbon bonds formed at the 2-position of the imidazole ring.
Scientific Research Applications
tert-Butyl 2-iodo-1H-imidazole-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s imidazole core is a common motif in drug design, making it useful for creating new therapeutic agents.
Material Science: It can be used in the synthesis of functional materials, such as polymers and dyes, due to its versatile reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 2-iodo-1H-imidazole-1-carboxylate depends on its specific application. In general, the imidazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of the target, leading to desired biological effects.
Comparison with Similar Compounds
- tert-Butyl 2-chloro-1H-imidazole-1-carboxylate
- tert-Butyl 2-bromo-1H-imidazole-1-carboxylate
- tert-Butyl 2-fluoro-1H-imidazole-1-carboxylate
Comparison:
- Reactivity: The iodine derivative is generally more reactive in substitution and coupling reactions compared to its chloro, bromo, and fluoro counterparts due to the weaker carbon-iodine bond.
- Applications: While all these compounds can be used in similar applications, the specific choice depends on the desired reactivity and the nature of the target molecule in synthesis or biological studies.
Properties
IUPAC Name |
tert-butyl 2-iodoimidazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-8(2,3)13-7(12)11-5-4-10-6(11)9/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAZEIJXEFSHQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CN=C1I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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